molecular formula C15H15ClN2O4S B6120676 ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B6120676
M. Wt: 354.8 g/mol
InChI Key: PQGIFFVJPHWPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammation. It has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has demonstrated antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, it has been shown to possess anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes and signaling pathways. In vivo studies have shown that it has anti-tumor activity in animal models of cancer. Additionally, it has been shown to have antibacterial and antifungal activity, as well as anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has demonstrated antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is the development of new anti-cancer agents based on this compound. Additionally, there is potential for the development of new antibiotics based on its antibacterial and antifungal properties. Furthermore, the anti-inflammatory activity of this compound makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify additional targets for its therapeutic use.

Synthesis Methods

The synthesis of ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-amino-4-methyl-5-chlorothiazole with ethyl 2-bromo-5-chlorobenzoate in the presence of a base, followed by the addition of sodium methoxide and acetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the final product.

properties

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-14(20)12-8(2)17-15(23-12)18-13(19)10-7-9(16)5-6-11(10)21-3/h5-7H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGIFFVJPHWPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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